Bis-PEG9-NHS ester

描述

属性

IUPAC Name |

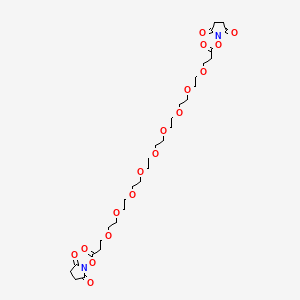

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWLSZJYTZVHMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG9-NHS Ester: Structure, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG9-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defining feature of this reagent is its polyethylene glycol (PEG) spacer arm, which imparts hydrophilicity to the crosslinker and the resulting conjugate, often improving solubility and reducing aggregation.[1][2] The terminal N-hydroxysuccinimide (NHS) esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4]

Core Properties and Structure

This compound is a polyethylene glycol derivative containing two N-hydroxysuccinimide ester groups at either end of a nine-unit PEG spacer.[3] This structure allows for the covalent crosslinking of two amine-containing molecules.

Chemical Structure and Properties

The IUPAC name for this compound is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C30H48N2O17 | |

| Molecular Weight | 708.71 g/mol | |

| Exact Mass | 708.2953 | |

| Appearance | Colorless to light yellow oil or viscous liquid | |

| Solubility | Soluble in aqueous media and most organic solvents like DMSO and DMF. | |

| Storage | Store at -20°C, desiccated. Equilibrate to room temperature before opening to prevent moisture condensation. |

Mechanism of Action: Amine-Reactive Crosslinking

The utility of this compound lies in the reactivity of its terminal NHS esters towards primary amines (-NH2). This reaction, a nucleophilic acyl substitution, is most efficient at a pH range of 7 to 9. The primary amine, present at the N-terminus of proteins and on the side chain of lysine residues, attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

It is crucial to be aware of the competing hydrolysis reaction, where the NHS ester reacts with water. The rate of hydrolysis increases with pH and can significantly reduce the efficiency of the crosslinking reaction, especially in dilute protein solutions. Therefore, reactions should be performed promptly after the reagent is dissolved.

Applications in Drug Development

The homobifunctional nature of this compound makes it a valuable tool in the development of complex biotherapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, in this case, this compound, plays a critical role in connecting the antibody to the cytotoxic payload. The PEG spacer in this compound can enhance the solubility and stability of the final ADC construct.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker, covalently connecting the POI-binding and E3 ligase-binding moieties. The length and flexibility of the PEG linker are critical for the formation of a productive ternary complex between the POI and the E3 ligase.

Experimental Protocols

The following are generalized protocols for protein and cell crosslinking using this compound. Optimal conditions, such as the molar excess of the crosslinker and reaction time, may need to be determined empirically for specific applications.

Important Considerations Before Starting

-

Moisture Sensitivity: The NHS ester moiety is susceptible to hydrolysis. Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers at a pH of 7.2-8.5.

-

Stock Solutions: Prepare stock solutions of this compound in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use. Do not store stock solutions for extended periods.

Protocol 1: Protein-Protein Crosslinking

This protocol is a general guideline for crosslinking proteins in solution.

Materials:

-

Protein solution (0.1-10 mg/mL in an amine-free buffer)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-250 mM.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

Protocol 2: Cell Surface Protein Crosslinking

This protocol can be used to crosslink proteins on the surface of living cells.

Materials:

-

Cell suspension (~25 x 10^6 cells/mL)

-

Ice-cold, amine-free PBS (pH 8)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8) to remove any amine-containing media components. Resuspend the cells in PBS (pH 8) at the desired concentration.

-

Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the crosslinker, the incubation can be performed at 4°C.

-

Quench Reaction: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10 minutes.

-

Cell Lysis and Analysis: The crosslinked cells can now be lysed for further analysis, such as immunoprecipitation or western blotting.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, particularly in the development of novel therapeutics. Its hydrophilic PEG spacer and amine-reactive NHS esters enable the efficient and stable crosslinking of biomolecules, leading to the creation of innovative constructs like ADCs and PROTACs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties and Applications of Bis-PEG9-NHS Ester

Bis-PEG9-NHS ester is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] Its structure, featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a nine-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of molecules containing primary amines.[3][4] This guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of this compound for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The distinct characteristics of this compound make it a versatile tool in bioconjugation. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate molecules, which is particularly beneficial for in vivo applications.[3] The NHS ester groups are highly reactive toward primary amines, such as those found on the lysine residues of proteins, forming stable amide bonds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1008402-79-6 | |

| Molecular Formula | C30H48N2O17 | |

| Molecular Weight | 708.71 g/mol | |

| Exact Mass | 708.2953 | |

| Appearance | Viscous liquid; Colorless to light yellow oil | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Elemental Analysis | C: 50.84%; H: 6.83%; N: 3.95%; O: 38.38% |

Table 2: Storage and Handling Recommendations

| Condition | Recommendation | Reference(s) |

| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | |

| Short-term Storage | 0 - 4°C for days to weeks. | |

| Long-term Storage | -20°C for months to years. | |

| Stock Solution Storage | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed and away from moisture. | |

| Handling | The compound is moisture-sensitive. Vials should be equilibrated to room temperature before opening to prevent condensation. Prepare solutions immediately before use as the NHS-ester moiety readily hydrolyzes. |

Experimental Protocols

The following sections detail generalized protocols for the use of this compound in bioconjugation. It is important to note that optimal reaction conditions, such as molar ratios of reactants and incubation times, may need to be determined empirically for specific applications.

Protein and Antibody Labeling

This protocol outlines the steps for conjugating this compound to proteins or antibodies that contain accessible primary amines.

Materials:

-

Protein or antibody solution (0.1 mM in amine-free buffer)

-

This compound

-

Amine-free conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.0-9.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4; 1 M glycine)

-

Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 5-20 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable conjugation buffer via dialysis or desalting.

-

Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Caption: Workflow for Protein/Antibody Labeling.

Small Molecule Modification

This protocol describes the conjugation of this compound to small molecules containing a primary amine.

Materials:

-

Amine-containing small molecule

-

This compound

-

Anhydrous organic solvent (e.g., DMF, CH2Cl2, DMSO, THF)

-

Base (e.g., TEA, DIPEA)

-

Monitoring system (e.g., LC-MS, TLC)

-

Purification equipment (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the amine-bearing small molecule in an appropriate anhydrous organic solvent.

-

Reaction Initiation: Under continuous stirring, add a base and the this compound to the reaction mixture. The molar ratio of the reactants (typically 1:1 or 2:1) should be optimized based on the reaction kinetics.

-

Incubation: Stir the reaction mixture for 3-24 hours, monitoring the progress by LC-MS or TLC.

-

Purification: Upon completion, the final product can be isolated using standard organic synthesis workup procedures or by column chromatography.

Caption: Workflow for Small Molecule Modification.

Purification of Protein Conjugates

The purification of the protein conjugate after the reaction is a critical step to remove unreacted reagents and byproducts. The choice of method depends on factors such as the size of the protein and the conjugated molecule, the reaction scale, and the required purity.

Table 3: Common Purification Methods for Protein Conjugates

| Method | Principle | Advantages |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a column packed with a porous resin. | High resolution, suitable for separating conjugates from unreacted small molecules. |

| Dialysis | Uses a semi-permeable membrane to separate molecules based on size differences. | Simple, gentle on proteins, suitable for buffer exchange and removing small molecule impurities. |

| Tangential Flow Filtration (TFF) | A filtration method that separates molecules based on size using a semi-permeable membrane and tangential flow. | Scalable, efficient for concentrating the sample and removing small molecules. |

Applications in Research and Drug Development

This compound is a valuable tool in several areas of biomedical research and drug development.

-

Antibody-Drug Conjugates (ADCs): This linker can be used in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, and the linker plays a role in the stability and release of the drug.

-

PROTACs (Proteolysis-Targeting Chimeras): this compound can serve as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.

-

Bioconjugation: The bifunctional nature of this crosslinker allows for the creation of specific and homogenous bioconjugates with improved properties such as increased solubility and stability. It is used to label proteins, peptides, and amine-modified oligonucleotides with various molecules.

References

The Core of Connection: A Technical Guide to the Bis-PEG9-NHS Ester Spacer Arm

For Immediate Release

A Deep Dive into the Physicochemical Properties, Flexibility, and Application of a Versatile Bioconjugation Reagent

In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules is paramount. The Bis-PEG9-NHS ester stands out as a critical tool for researchers and scientists, offering a unique combination of spacer length, flexibility, and reactivity. This technical guide provides an in-depth analysis of this homobifunctional crosslinker, presenting key data, experimental protocols, and visual workflows to support its application in pioneering research.

Physicochemical Characteristics of this compound

The this compound is a polyethylene glycol (PEG) derivative characterized by two N-hydroxysuccinimide (NHS) ester functional groups at either end of a nine-unit PEG spacer.[1] This structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[2][] The central PEG chain is a key feature, enhancing the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.[4]

| Property | Value | Reference |

| Chemical Formula | C30H48N2O17 | [2] |

| Molecular Weight | 708.71 g/mol | |

| CAS Number | 1008402-79-6 | |

| Spacer Arm Length | 31 atoms; ~35.7 Å | |

| Appearance | Viscous liquid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO. Can be used in aqueous buffers with organic co-solvents. |

Table 1: Physicochemical Properties of this compound

| Synonym |

| bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |

| Di(N-succinimidyl) 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate |

| 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid di(N-succinimidyl) ester |

Table 2: Synonyms for this compound

The Importance of Spacer Arm Length and Flexibility

The nine repeating ethylene glycol units in the this compound's spacer arm provide a significant degree of flexibility. This inherent rotational freedom allows the terminal NHS esters to orient themselves effectively for reaction with primary amines on target molecules, even in sterically hindered environments. The length of approximately 35.7 Å provides sufficient distance to bridge interacting proteins without causing significant conformational changes, making it a valuable tool for studying protein-protein interactions.

Caption: Logical relationship of the PEG9 spacer's properties.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: General Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking interacting proteins using this compound.

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

-

This compound.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column or dialysis cassette.

Procedure:

-

Prepare Protein Solution: Dissolve or dilute the protein(s) to be crosslinked in the reaction buffer to a final concentration of 0.1-5 mg/mL.

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-25 mM.

-

Reaction: Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Antibody Labeling

This protocol provides a general method for labeling an antibody with a molecule functionalized with a primary amine, using this compound as a linker.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Amine-functionalized molecule (e.g., a fluorescent dye, a drug).

-

This compound.

-

Anhydrous DMSO.

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation: If the antibody solution contains amine-containing stabilizers (e.g., glycine, Tris), they must be removed by dialysis or buffer exchange into an amine-free buffer.

-

Reaction (Step 1 - Activation of Antibody): React the antibody with a molar excess of this compound for 30-60 minutes at room temperature. The molar ratio will need to be optimized to achieve the desired degree of labeling.

-

Purification (Step 1): Remove excess, unreacted this compound using a desalting column.

-

Reaction (Step 2 - Conjugation): Immediately add the amine-functionalized molecule to the activated antibody solution. Incubate for 1-2 hours at room temperature.

-

Purification (Step 2): Purify the antibody conjugate from unreacted molecules using an appropriate chromatography method.

-

Characterization: Determine the degree of labeling and confirm the integrity of the conjugate.

Applications in Drug Development

The unique properties of the this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to conjugate a drug to the lysine residues of an antibody.

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound can be used in a step-wise synthesis to connect the two ligands.

Caption: General workflow for PROTAC synthesis.

Conclusion

The this compound is a versatile and powerful tool in the arsenal of researchers in drug development and the life sciences. Its defined spacer length, inherent flexibility, and amine-reactive functional groups, combined with the beneficial properties of the PEG linker, enable the creation of stable and functional bioconjugates. The detailed information and protocols provided in this guide aim to facilitate its effective application in the pursuit of novel therapeutics and a deeper understanding of biological systems.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-PEG9-NHS Ester

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Bis-PEG9-NHS ester in aqueous buffers, a critical consideration for researchers, scientists, and drug development professionals. This compound is a homobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Its polyethylene glycol (PEG) spacer enhances its hydrophilic properties, which in turn influences its behavior in the aqueous environments typical of bioconjugation reactions.[1][2][3]

Understanding the Solubility Profile of this compound

The solubility of this compound is a pivotal factor in its handling and utility. While the PEG chain significantly increases its hydrophilicity compared to non-PEGylated counterparts, its solubility in aqueous buffers is not limitless and is influenced by several factors.

Qualitative Solubility Assessment

Product literature consistently describes this compound as having enhanced solubility in aqueous media due to its hydrophilic PEG spacer.[1][3] However, for practical applications, the reagent is typically first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a stock solution. This stock solution is then added to the aqueous reaction buffer at a final concentration that avoids precipitation. It is generally recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume to maintain the stability of proteins and other biomolecules.

Quantitative Solubility Data

| Aqueous Buffer | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Solubility (mM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Data to be determined experimentally | Data to be determined experimentally |

| Borate Buffer | 8.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |

| Carbonate-Bicarbonate Buffer | 9.0 | 25 | Data to be determined experimentally | Data to be determined experimentally |

| HEPES Buffer | 7.5 | 25 | Data to be determined experimentally | Data to be determined experimentally |

Caption: Table summarizing the quantitative solubility of this compound in commonly used aqueous buffers.

Experimental Protocol for Determining Aqueous Solubility

The following "shake-flask" method, adapted from established protocols for drug discovery, provides a reliable framework for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffers of interest (e.g., PBS, Borate, Carbonate-Bicarbonate, HEPES)

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometry)

-

Calibrated pH meter

Procedure:

-

Preparation of a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.

-

Incubation: In microcentrifuge tubes, add a small volume of each DMSO dilution to a larger volume of the desired aqueous buffer (e.g., 5 µL of DMSO stock to 95 µL of buffer). This will create a range of concentrations of the crosslinker in the aqueous buffer with a consistent final DMSO concentration (e.g., 5%).

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 25°C) with constant agitation for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any undissolved precipitate.

-

Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC method. A standard curve of the compound in the same buffer/DMSO mixture should be used for accurate quantification.

-

Determination of Maximum Solubility: The highest concentration at which no precipitation is observed is determined as the kinetic solubility. For equilibrium solubility, the concentration in the supernatant of the saturated solution is measured.

The Critical Role of pH: A Balancing Act Between Reaction and Hydrolysis

The N-hydroxysuccinimide (NHS) ester moieties of this compound are reactive towards primary amines, forming stable amide bonds. However, they are also susceptible to hydrolysis in aqueous environments, a competing reaction that renders the crosslinker inactive. The rates of both the desired aminolysis reaction and the undesired hydrolysis are highly pH-dependent.

-

Amine Reactivity: The reaction with primary amines is most efficient at a pH range of 7.2 to 9.0. At lower pH values, primary amines are protonated (-NH3+), reducing their nucleophilicity and slowing the reaction rate.

-

NHS Ester Hydrolysis: The rate of hydrolysis increases significantly with increasing pH. The half-life of NHS esters can be several hours at pH 7, but this can decrease to minutes at pH 9.

This interplay necessitates careful optimization of the reaction pH to maximize the yield of the desired conjugate while minimizing the hydrolytic inactivation of the crosslinker.

Caption: A typical experimental workflow for protein conjugation using this compound.

Caption: Competing reactions of this compound in aqueous buffers.

Recommended Buffers for Bioconjugation

The choice of buffer is critical to the success of a conjugation reaction. Buffers containing primary amines, such as Tris and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.

| Recommended Buffers | Typical pH Range | Notes |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |

| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal reaction range. |

| Borate | 8.0 - 9.0 | Suitable for reactions at a slightly more alkaline pH. |

| Carbonate-Bicarbonate | 8.0 - 9.0 | Another option for reactions at a slightly alkaline pH. |

Caption: Recommended buffers for conjugation reactions with this compound.

Conclusion

The solubility of this compound in aqueous buffers is a multifaceted issue that requires careful consideration for successful bioconjugation. While the PEG spacer imparts significant hydrophilicity, the use of an organic co-solvent for initial dissolution is standard practice. Researchers should empirically determine the solubility of this compound in their specific buffer systems to avoid precipitation and ensure reproducible results. Furthermore, a thorough understanding and control of the reaction pH are paramount to favor the desired aminolysis over the competing hydrolysis, thereby maximizing the efficiency of the conjugation process. This guide provides the foundational knowledge and experimental framework to empower researchers to effectively utilize this compound in their drug development and scientific endeavors.

References

Bis-PEG9-NHS ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG9-NHS ester, a homobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document details its physicochemical properties, provides protocols for its use in labeling proteins and antibodies, and illustrates the underlying chemical reactions and experimental workflows.

Core Properties of this compound

This compound is a versatile tool for covalently linking molecules containing primary amines. Its structure features a 9-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers and can reduce aggregation and immunogenicity.

| Property | Value | Reference(s) |

| Molecular Weight | 708.71 g/mol | [1][2][3] |

| Chemical Formula | C30H48N2O17 | |

| CAS Number | 1008402-79-6 | |

| Appearance | Colorless to light yellow oil/viscous liquid | |

| Purity | ≥ 90-98% | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Bioconjugation Reaction Pathway

The fundamental application of this compound involves the reaction of its NHS ester groups with primary amines (-NH2) on target molecules, such as the N-terminus of a protein or the side chain of a lysine residue. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein with available primary amines.

1. Materials and Reagents:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)

-

Desalting column or dialysis cassette for purification

2. Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be removed. This can be achieved through dialysis or buffer exchange columns.

-

Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Calculate Molar Excess: Determine the desired molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point for antibody labeling. The optimal ratio may need to be determined empirically.

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be required at a lower pH.

-

Quenching (Optional): To terminate the reaction, a quenching buffer containing primary amines can be added to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Purification: Remove unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound can be used as a linker in the synthesis of ADCs. The following diagram illustrates a typical workflow.

Caption: General workflow for synthesizing an Antibody-Drug Conjugate using a PEG-NHS ester linker.

Important Considerations

-

Hydrolysis of NHS Ester: The NHS ester group is susceptible to hydrolysis, especially at higher pH and in dilute solutions. It is crucial to use anhydrous solvents for preparing the stock solution and to perform the conjugation reaction promptly after preparation.

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the target molecule.

-

Optimization: The degree of labeling can be controlled by adjusting the molar excess of the this compound, protein concentration, pH, and reaction time.

This guide provides a foundational understanding and practical protocols for the use of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired conjugation efficiency and product purity.

References

Introduction to Polyethylene Glycol (PEG) Linkers

An In-Depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O−).[1] In the realm of bioconjugation, PEGylation—the process of covalently attaching PEG chains to molecules like proteins, peptides, antibodies, and nanoparticles—has become a cornerstone of biopharmaceutical development.[2][3] These linkers serve as flexible, biocompatible spacers that connect a biomolecule to another molecule of interest, such as a drug, imaging agent, or another protein.[4] The unique physicochemical properties of PEG linkers are leveraged to enhance the therapeutic efficacy, safety, and pharmacokinetic profiles of bioconjugates.[2]

The use of PEG in biological applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity. The development of monodisperse PEG linkers in the 1990s, which have a precise and discrete molecular weight, enabled more controlled and precise bioconjugation strategies.

Core Principles and Advantages of PEGylation

The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. This is achieved through several key benefits imparted by the PEG linker:

-

Enhanced Solubility and Stability : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more suitable for administration in aqueous solutions. The PEG chain also acts as a protective layer, shielding the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.

-

Prolonged Circulation Half-Life : PEGylation increases the hydrodynamic volume of the bioconjugate. This larger size reduces its rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.

-

Reduced Immunogenicity : The flexible PEG chain can mask antigenic epitopes on the surface of therapeutic proteins. This "stealth" effect reduces the likelihood of recognition by the immune system and the generation of anti-drug antibodies.

-

Improved Pharmacokinetics : By extending the half-life and reducing clearance, PEGylation leads to more sustained plasma concentrations of a drug. This can allow for less frequent dosing, improving patient compliance and quality of life.

-

Enhanced Tumor Targeting : In oncology, the increased circulation time and size of PEGylated nanomedicines or antibody-drug conjugates (ADCs) allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect. Leaky tumor vasculature permits the entry of these large conjugates into the tumor microenvironment, where they are retained, leading to selective accumulation of the therapeutic payload.

Structural Classification of PEG Linkers

PEG linkers have evolved from simple linear chains to complex architectures designed for specific applications. They can be classified based on their structure, functionality, and cleavage properties.

-

Linear PEG Linkers : These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends. They are widely used for their predictable behavior and straightforward synthesis.

-

Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core. This structure provides superior shielding effects and a higher payload capacity, which can be advantageous for increasing circulation time and the drug-to-antibody ratio (DAR) in ADCs without causing aggregation.

-

Cleavable vs. Non-Cleavable Linkers : This is a critical distinction in drug delivery.

-

Cleavable Linkers are designed to break and release the payload under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes like cathepsins in tumor cells. This allows for controlled, site-specific drug release.

-

Non-Cleavable Linkers rely on the complete lysosomal degradation of the carrier protein (e.g., an antibody) to release the payload. This often results in greater plasma stability and can reduce off-target toxicity.

-

Below is a diagram illustrating the classification of PEG linkers.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and structure of the PEG linker are critical design parameters that can be fine-tuned to optimize the performance of a bioconjugate. Numerous studies have quantified the effects of PEG chain length on pharmacokinetics, stability, and efficacy.

Impact on Pharmacokinetics and Clearance

Longer PEG chains generally lead to slower clearance rates and extended plasma half-lives. However, there is often a point of diminishing returns, where increasing the PEG length further does not provide a significant additional benefit.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length (Number of PEG units) | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

|---|---|---|---|

| No PEG | ~8.5 | 1.0x | Non-binding IgG-MMAE (DAR 8) |

| PEG2 | ~6.0 | 0.71x | Non-binding IgG-MMAE (DAR 8) |

| PEG4 | ~4.2 | 0.49x | Non-binding IgG-MMAE (DAR 8) |

| PEG8 | ~2.1 | 0.25x | Non-binding IgG-MMAE (DAR 8) |

| PEG12 | ~2.0 | 0.24x | Non-binding IgG-MMAE (DAR 8) |

| PEG24 | ~1.9 | 0.22x | Non-binding IgG-MMAE (DAR 8) |

(Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.)

Table 2: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles

| Parameter | Value | Unit |

|---|---|---|

| Half-life (α phase) | 1.54 | hours |

| Half-life (β phase) | 57.8 | hours |

| Area Under the Curve (AUC) | 185.3 | µg·h/g |

| Volume of Distribution | 0.38 | L/kg |

(Data from an in vivo study of PEG-coated gold nanoparticles (PEG-AuNPs) in rats.)

Impact on In Vivo Efficacy

In ADC development, longer PEG linkers can improve in vivo anti-tumor activity. This is attributed to the enhanced pharmacokinetic profile, which leads to greater accumulation of the ADC in tumor tissue.

Table 3: Effect of PEG Linker Length on ADC In Vivo Efficacy

| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Tumor Exposure (AUC Ratio vs. Non-PEG) |

|---|---|---|

| No PEG | 11% | 1.0x |

| PEG2 | 35-45% | ~2.5x |

| PEG4 | 35-45% | ~3.0x |

| PEG8 | 75-85% | ~5.0x |

| PEG12 | 75-85% | ~5.5x |

| PEG24 | 75-85% | ~6.0x |

(Data from a study in mice bearing L540cy tumor xenografts.)

Core Chemistries for Bioconjugation with PEG Linkers

The covalent attachment of a PEG linker to a biomolecule is achieved through specific chemical reactions targeting functional groups on the molecule of interest, most commonly amino or thiol groups on proteins.

-

Amine-Reactive Chemistry (e.g., Lysine residues, N-terminus) : This is the most common approach due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines to form stable amide bonds.

-

Thiol-Reactive Chemistry (e.g., Cysteine residues) : This strategy allows for more site-specific conjugation, as free cysteine residues are less common than lysines. Maleimide functional groups react specifically with thiol groups via a Michael addition reaction to form a stable thioether bond.

The diagram below illustrates a typical workflow for the synthesis and characterization of an ADC using PEG linkers.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common PEGylation reactions.

Protocol 1: Site-Specific Thiol-Maleimide Conjugation

This protocol describes the site-specific conjugation of a PEG-maleimide linker to a thiol group on an antibody, typically generated by the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

PEG-Maleimide functionalized payload, dissolved in a compatible organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.2

Methodology:

-

Antibody Reduction :

-

Start with a solution of the antibody at a known concentration (e.g., 5-10 mg/mL) in Reaction Buffer.

-

Add a calculated molar excess of TCEP (typically 2-5 fold molar excess over antibody) to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

-

Conjugation :

-

Prepare the PEG-Maleimide payload solution.

-

Add the PEG-Maleimide payload to the reduced antibody solution. A slight molar excess (e.g., 1.2-1.5 fold per thiol) is typically used. The final concentration of organic solvent should be kept low (<10% v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide reactivity and stability.

-

-

Quenching :

-

Add a molar excess of a quenching reagent like N-acetylcysteine (relative to the PEG-Maleimide payload) to cap any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification :

-

Remove unreacted linker-payload and quenching reagent from the crude ADC mixture.

-

Perform purification using a pre-equilibrated SEC column or a TFF system with an appropriate molecular weight cut-off membrane. The buffer is typically exchanged back to a formulation buffer (e.g., PBS, pH 7.4).

-

-

Characterization :

-

Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

-

Assess the purity and aggregation level using Size-Exclusion Chromatography (SEC-HPLC).

-

Confirm the binding affinity of the ADC to its target antigen using an ELISA or Surface Plasmon Resonance (SPR).

-

Protocol 2: Amine-NHS Ester Conjugation

This protocol describes the conjugation of a PEG-NHS ester to lysine residues on a protein. This method typically results in a heterogeneous mixture of conjugates.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

-

PEG-NHS ester linker, dissolved in a compatible organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., Tris or glycine solution, 1 M)

-

Purification system (SEC or TFF)

Methodology:

-

Buffer Exchange :

-

Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) that would compete with the reaction. A borate or phosphate buffer at pH 7.5-8.5 is ideal.

-

-

Conjugation :

-

Add a calculated molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The molar ratio will determine the average number of PEGs conjugated and must be optimized empirically.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The higher pH deprotonates the amine groups, increasing their nucleophilicity.

-

-

Quenching :

-

Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to hydrolyze any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification :

-

Purify the PEGylated protein from excess reagents using SEC or TFF as described in the previous protocol.

-

-

Characterization :

-

Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry, or HPLC.

-

Conclusion and Future Outlook

PEG linkers are indispensable tools in bioconjugation, offering a versatile platform to significantly improve the therapeutic properties of biologics and small molecules. The ability to tune the linker's length, structure, and chemistry allows for the rational design of bioconjugates with optimized pharmacokinetics, stability, and efficacy. While challenges such as the potential for anti-PEG antibodies exist, ongoing innovations are focused on creating next-generation linkers, including biodegradable PEGs and alternative polymers, to further enhance the safety and performance of these powerful therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to harness the full potential of PEGylation in modern drug development.

References

The Nuances of Reactivity: An In-depth Technical Guide to NHS Esters and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, prized for their ability to efficiently form stable amide bonds with primary amines on biomolecules.[1][] This technical guide delves into the core principles governing the reactivity of NHS esters, providing the detailed information necessary for the successful design and execution of conjugation strategies in research, diagnostics, and therapeutic development.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[1]

The efficiency of this conjugation is critically dependent on a delicate balance between the desired aminolysis reaction and the competing hydrolysis of the NHS ester. This balance is predominantly governed by the reaction pH.

The Critical Role of pH

The pH of the reaction environment is the single most important factor influencing the outcome of an NHS ester conjugation. It directly impacts both the nucleophilicity of the target primary amines and the stability of the NHS ester itself.

-

Amine Reactivity: Primary amines are only nucleophilic when they are in their unprotonated form (-NH2). At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is typically around 10.5), the amine is predominantly in its protonated, non-reactive form (-NH3+). As the pH increases, the concentration of the reactive, deprotonated amine rises, favoring the conjugation reaction.

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.

Therefore, the optimal pH for NHS ester reactions is a compromise, typically between pH 7.2 and 8.5 , with many protocols recommending a more specific range of pH 8.3-8.5 . This range maximizes the concentration of reactive primary amines while minimizing the rate of NHS ester hydrolysis.

Quantitative Data on Reactivity and Stability

While precise, directly comparable reaction rate constants for NHS esters with various primary amines are not extensively consolidated in the literature, the significant impact of pH on the stability of the NHS ester is well-documented.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: Influence of pH on the hydrolytic stability of NHS esters. This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

Potential Side Reactions

While NHS esters are highly selective for primary amines, under certain conditions, they can react with other nucleophilic amino acid residues. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.

| Amino Acid Residue | Functional Group | Resulting Linkage | Stability of Linkage |

| Tyrosine | Hydroxyl | Ester | Less stable |

| Serine | Hydroxyl | Ester | Less stable |

| Threonine | Hydroxyl | Ester | Less stable |

| Cysteine | Sulfhydryl | Thioester | Less stable |

| Histidine | Imidazole | Acyl imidazole | Less stable |

| Arginine | Guanidinium | Acyl guanidinium | Less stable |

Table 2: Potential side reactions of NHS esters with other amino acid residues. While the primary target of NHS esters are the primary amines of lysine residues and the N-terminus, reactions with other nucleophilic side chains can occur, particularly if primary amines are not readily accessible. The resulting linkages are generally less stable than the amide bond formed with primary amines.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of NHS esters with primary amines.

Protocol 1: General Labeling of a Protein with an NHS Ester

This protocol provides a general procedure for conjugating a molecule functionalized with an NHS ester (e.g., a fluorescent dye, biotin) to a protein.

Materials:

-

Protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5). Crucially, the buffer must not contain primary amines (e.g., Tris).

-

NHS ester reagent.

-

Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

-

Calculate the Molar Excess: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 5- to 20-fold molar excess. A general formula for calculating the required amount of NHS ester is: NHS_ester_weight [mg] = Molar_Excess × Protein_weight [mg] × NHS_ester_molar_weight [Da] / Protein_molar_weight [Da]

-

Perform the Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.

-

Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. If the NHS ester is light-sensitive, protect the reaction from light.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove unreacted NHS ester, the NHS leaving group, and other byproducts from the conjugated protein using a suitable purification method such as size-exclusion chromatography (gel filtration) or dialysis.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol outlines the procedure for conjugating an NHS ester to an oligonucleotide containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide.

-

0.1 M Sodium Bicarbonate buffer, pH 8.5.

-

NHS ester reagent.

-

Anhydrous DMSO or DMF.

-

Size-exclusion desalting column.

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer. For a 0.2 µmole synthesis, a volume of 500 µL is typical.

-

Prepare the NHS Ester Solution: Dissolve the NHS ester in a small volume of DMSO or DMF (e.g., 25 µL) to achieve a 5-10 fold molar excess over the oligonucleotide.

-

Perform the Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution.

-

Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.

-

Purify the Conjugate: Separate the labeled oligonucleotide from excess NHS ester and salts using a size-exclusion desalting column.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: A typical experimental workflow for protein labeling with an NHS ester.

Caption: Key factors influencing the rate of NHS ester reactions.

References

The Strategic Role of Bis-PEG9-NHS Ester in Advanced Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker component, which bridges these two entities, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This technical guide provides an in-depth examination of Bis-PEG9-NHS ester, a homobifunctional polyethylene glycol (PEG) linker, in the context of ADC development. We will explore its mechanism of action, provide detailed experimental protocols for its use, and present a comparative analysis of how its properties, particularly its PEG length, contribute to the overall performance of an ADC. While specific quantitative data for ADCs utilizing a PEG9 linker is limited in publicly available literature, this guide will extrapolate from data on similar PEG linker lengths (e.g., PEG8 and PEG12) to provide a robust understanding of its anticipated impact.

Introduction: The Critical Role of Linkers in ADC Design

An ADC's efficacy is contingent on the harmonious interplay of its three components: the antibody, the payload, and the linker. The linker must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently release the cytotoxic agent upon internalization into the target cancer cell. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their hydrophilicity, biocompatibility, and ability to favorably modulate the physicochemical properties of the conjugate.[1]

PEGylation, the covalent attachment of PEG chains, can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and immunogenicity.[1][2] Furthermore, the hydrodynamic radius of the ADC is increased, which can lead to a longer plasma half-life and improved tumor accumulation.[3][4]

This compound is a homobifunctional linker, meaning it has the same reactive group, an N-hydroxysuccinimide (NHS) ester, at both ends of a nine-unit PEG chain. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues on the surface of antibodies, forming stable amide bonds. This makes this compound a versatile tool for conjugating payloads to antibodies.

Mechanism of Action and Physicochemical Properties

The fundamental mechanism of action for this compound in ADC development is the formation of a stable covalent bond between the antibody and a payload that has been appropriately functionalized. The nine repeating units of ethylene glycol in the PEG chain impart several key properties:

-

Hydrophilicity: The PEG9 chain increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation. This can enable higher drug-to-antibody ratios (DARs) without compromising the biophysical characteristics of the ADC.

-

Biocompatibility and Reduced Immunogenicity: PEG is known to be non-toxic and have low immunogenicity. The PEG chain can act as a shield, masking the payload from the immune system and reducing the potential for an anti-drug antibody response.

-

Pharmacokinetic Modulation: The length of the PEG chain directly influences the pharmacokinetic profile of the ADC. Longer PEG chains generally lead to a longer plasma half-life and reduced clearance. A PEG9 linker is expected to offer a balance, providing a significant improvement in pharmacokinetics over shorter PEG linkers without the potential for reduced in-vitro potency that can be observed with very long PEG chains.

-

Defined Spacer Length: this compound is a discrete molecule with a defined length, which contributes to the generation of more homogeneous ADCs compared to polydisperse PEG reagents. This homogeneity is crucial for consistent manufacturing and predictable in vivo performance.

The homobifunctional nature of this compound presents both opportunities and challenges. While it can be used to directly crosslink a payload to an antibody, it also carries the risk of inter-antibody crosslinking, leading to aggregation. Careful control of reaction conditions is therefore essential.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines a general procedure for the conjugation of a payload to an antibody using this compound. Optimization of molar ratios, reaction times, and buffer conditions is crucial for each specific antibody-payload combination.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Payload functionalized with a primary amine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 50 mM sodium borate, pH 8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Antibody Preparation:

-

If necessary, buffer exchange the antibody into the desired conjugation buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Payload-Linker Preparation:

-

Dissolve the amine-functionalized payload and a molar excess of this compound in anhydrous DMSO to prepare a stock solution. Note: Due to the homobifunctional nature of the linker, a two-step approach is often preferred where the payload is first reacted with the linker before conjugation to the antibody to minimize antibody cross-linking.

-

-

Conjugation Reaction:

-

Add the payload-linker solution to the antibody solution with gentle mixing. The molar ratio of payload-linker to antibody will need to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A typical starting point is a 5 to 20-fold molar excess of the payload-linker.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated payload-linker, unconjugated antibody, and aggregates using SEC or HIC.

-

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.

-

Mass Spectrometry: Native mass spectrometry can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the final ADC product.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency (IC50) of the ADC.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Add the solutions to the cells.

-

Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Quantitative Data and Comparative Analysis

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)

| Linker | Clearance Rate (mL/day/kg) | Half-life (t½) (hours) |

| Non-PEGylated | Higher | Shorter |

| PEG4 | Moderate | Moderate |

| PEG8 | Lower | Longer |

| PEG12 | Lower | Longer |

| PEG24 | Lowest | Longest |

This table is a qualitative summary based on trends reported in the literature. Actual values are dependent on the specific ADC and experimental model.

A study by Burke et al. (2017) demonstrated that increasing the PEG linker length up to PEG8 resulted in a significant decrease in ADC clearance, with a plateau effect observed for longer PEG chains like PEG12 and PEG24. This suggests that a PEG9 linker would likely provide near-optimal pharmacokinetic properties , with a clearance rate and half-life comparable to that of PEG8 and PEG12 linkers.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (Representative Data)

| Cell Line | Linker | IC50 (ng/mL) |

| Karpas-299 | No PEG | ~10 |

| Karpas-299 | PEG2 | ~10 |

| Karpas-299 | PEG4 | ~10 |

| Karpas-299 | PEG8 | ~10 |

| Karpas-299 | PEG12 | ~10 |

| Karpas-299 | PEG24 | ~10 |

Data adapted from Burke et al., 2017.

In some studies, longer PEG chains have been associated with a decrease in in vitro cytotoxicity. However, the study by Burke et al. on an anti-CD30 ADC showed that PEG linker length had a minimal impact on in vitro potency. The effect of a PEG9 linker on in vitro cytotoxicity is likely to be context-dependent , influenced by the specific antibody, payload, and target antigen.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Representative Data)

| Tumor Model | Linker | Tumor Growth Inhibition |

| Xenograft | Non-PEGylated | Moderate |

| Xenograft | PEG8 | High |

| Xenograft | PEG12 | High |

| Xenograft | PEG24 | High |

This table is a qualitative summary based on trends reported in the literature.

The improved pharmacokinetic profiles conferred by PEG linkers generally translate to enhanced in vivo efficacy due to increased tumor accumulation of the ADC. It is anticipated that an ADC with a PEG9 linker would exhibit robust in vivo anti-tumor activity , comparable to that observed with PEG8 and PEG12 linkers.

Visualizations

Chemical Structure and Conjugation Chemistry

Caption: General structure of this compound and its conjugation to an antibody and payload.

Experimental Workflow for ADC Development and Evaluation

Caption: A typical workflow for the development and evaluation of an ADC.

ADC Mechanism of Action and Downstream Signaling

Caption: The linker itself does not directly influence signaling pathways. The cytotoxic payload, once released inside the target cell, interacts with its specific molecular target (e.g., microtubules or DNA), which in turn activates downstream signaling cascades, ultimately leading to apoptosis or cell cycle arrest. The specific signaling pathway activated is therefore dependent on the mechanism of action of the chosen payload.

Conclusion

This compound is a valuable tool in the ADC development toolkit. Its defined nine-unit PEG chain offers a compelling balance of properties, enhancing the hydrophilicity and stability of the conjugate, while favorably modulating its pharmacokinetic profile. Although direct quantitative data for ADCs utilizing a PEG9 linker is sparse, the wealth of data on similar PEG linkers suggests that it is likely to confer near-optimal in vivo performance. The homobifunctional nature of this compound necessitates careful control of conjugation conditions to prevent inter-antibody crosslinking. However, with appropriate optimization, this linker can be effectively employed to generate homogeneous and efficacious ADCs. As the field of ADC development continues to evolve, the rational selection of linkers, such as this compound, will remain a cornerstone of designing next-generation targeted cancer therapies with improved therapeutic windows.

References

The Strategic Application of Bis-PEG9-NHS Ester in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges the target protein ligand and an E3 ubiquitin ligase recruiter.[1][3] Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence for their favorable properties.[3] This technical guide provides an in-depth exploration of Bis-PEG9-NHS ester, a bifunctional linker increasingly utilized in the synthesis of potent and effective PROTACs.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is not merely a spacer but an active contributor to the PROTAC's biological activity, profoundly influencing:

-

Ternary Complex Formation: The length and flexibility of the linker are critical in enabling the optimal orientation and proximity of the POI and E3 ligase for efficient ubiquitination.

-

Physicochemical Properties: PEG linkers, in particular, enhance the aqueous solubility of PROTACs, a crucial factor for bioavailability.

-

Cell Permeability: The linker's characteristics can influence a PROTAC's ability to traverse the cell membrane and reach its intracellular target.

Physicochemical Properties of this compound

This compound is a homo-bifunctional crosslinker featuring a nine-unit polyethylene glycol chain flanked by two N-hydroxysuccinimide (NHS) ester groups. The NHS esters are highly reactive towards primary amines, forming stable amide bonds, making this linker ideal for conjugating POI and E3 ligase ligands that contain amine functionalities.

| Property | Value | Reference |

| Chemical Name | 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Molecular Formula | C30H48N2O17 | |

| Molecular Weight | 708.71 g/mol | |

| Appearance | Colorless to light yellow oil/liquid | |

| Purity | ≥90% - 98% | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation. First, one of the NHS ester groups reacts with the primary amine on either the POI ligand or the E3 ligase ligand. After purification, the second NHS ester group is reacted with the amine on the corresponding partner molecule.

References

Commercial Suppliers and Technical Guide for Bis-PEG9-NHS Ester

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, Bis-PEG9-NHS ester is a valuable homobifunctional crosslinker. Its polyethylene glycol (PEG) backbone enhances solubility and reduces immunogenicity of the resulting conjugate, while the N-hydroxysuccinimide (NHS) ester terminal groups efficiently react with primary amines to form stable amide bonds. This technical guide provides an in-depth overview of commercial suppliers, key technical data, and a detailed experimental protocol for the effective use of this compound.

Commercial Supplier Overview

A variety of chemical suppliers offer this compound, often with varying purities and formulations. The following table summarizes key quantitative data from several prominent commercial suppliers to facilitate easy comparison for procurement.

| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |

| BroadPharm | BP-21504 | ≥95% | 708.7 | -20°C[1] |

| Thermo Fisher Scientific | 21582 | N/A | 708.71 | -20°C, desiccated[2] |

| Sigma-Aldrich (Merck) | QBD10246 | >90% | 708.71 | -20°C |

| MedchemExpress | HY-117009 | 98.0% | 708.71 | 4°C (sealed); In solvent: -80°C (6 months), -20°C (1 month)[3] |

| AxisPharm | AP11508 | ≥95% | 708.71 | N/A[4] |

| Chem-Impex | 39708 | ≥90% | N/A | Temperature Sensitive |

| Vector Labs | QBD-10246 | N/A | N/A | -20°C, store under inert atmosphere |

| MedKoo Biosciences | 572092 | >95% | 708.71 | 0 - 4°C (short term), -20°C (long term) |

| J&K Scientific | 901638 | N/A | 708.71 | N/A |

| Chengdu Pukang Biotechnology | N/A | N/A | 708.71 | N/A |

| PurePEG | N/A | N/A | 752.77 (Note: Discrepancy in MW) | N/A |

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

References

An In-Depth Technical Guide to Bis-PEG9-NHS Ester (CAS Number: 1008402-79-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG9-NHS ester, identified by CAS number 1008402-79-6, is a hydrophilic, homobifunctional crosslinking agent. Its structure features a nine-unit polyethylene glycol (PEG) spacer arm flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This compound is a valuable tool in bioconjugation, proteomics, and drug discovery, primarily utilized for covalently linking molecules that possess primary amine groups. The PEGylated nature of the spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, reduces the potential for aggregation, and can minimize immunogenicity.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound, with a focus on its utility in protein-protein interaction studies, and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical and Structural Properties